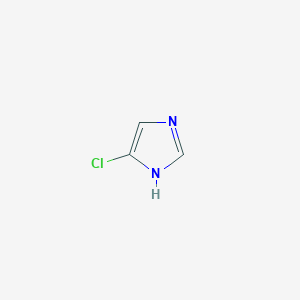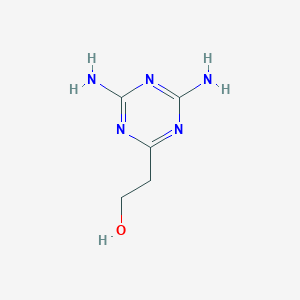
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol, also known as DTE, is a chemical compound that has been widely used in scientific research. It is a derivative of the triazine family and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is not well understood. However, it has been shown to interact with metal ions, such as copper and zinc, and to form complexes with them. These complexes have been studied for their potential applications in catalysis and sensing.
Biochemical And Physiological Effects
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and tissue engineering.
Advantages And Limitations For Lab Experiments
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemicals.
Future Directions
There are several future directions for the use of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol in scientific research. One direction is the development of new metal-organic frameworks and porous organic polymers using 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol as a building block. These materials have potential applications in gas storage, separation, and catalysis. Another direction is the study of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol complexes with metal ions for their potential applications in sensing and catalysis. Finally, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol could be further studied for its biomedical applications, such as drug delivery and tissue engineering.
Conclusion
In conclusion, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has unique properties that make it suitable for a variety of applications. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been used as a ligand in metal-organic frameworks, a building block in porous organic polymers, and as a candidate for biomedical applications. Further research is needed to fully understand the mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol and to explore its potential applications in various fields.
Synthesis Methods
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol can be synthesized through various methods, including the reaction of cyanuric chloride with ethylenediamine, followed by hydrolysis. Another method involves the reaction of cyanuric chloride with ethanolamine in the presence of a base. The yield of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol from these methods is generally high, and the purity can be improved through recrystallization.
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-organic frameworks, which are materials that have potential applications in gas storage, separation, and catalysis. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has also been used as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and sensing.
properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPLOAYWREBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)



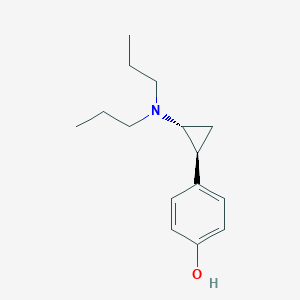
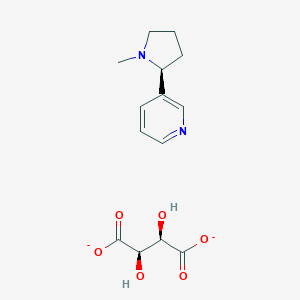
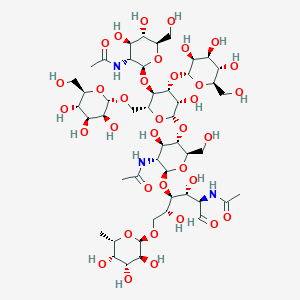
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

